molecular formula C8H7N3O2 B7902866 Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate CAS No. 1005205-51-5

Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate

Cat. No.: B7902866
CAS No.: 1005205-51-5
M. Wt: 177.16 g/mol
InChI Key: ODVWJXKVVRMYQJ-UHFFFAOYSA-N
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Description

Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyridine ring, with a methyl ester group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using similar microwave-assisted methods. The process demonstrates broad substrate scope and good functional group tolerance, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to various therapeutic effects, depending on the enzyme targeted. For example, it has been shown to inhibit kinases involved in inflammatory and proliferative pathways .

Comparison with Similar Compounds

Methyl [1,2,4]triazolo[1,5-A]pyridine-7-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-2-3-11-7(4-6)9-5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVWJXKVVRMYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=NN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738744
Record name Methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005205-51-5
Record name Methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90738744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-aminoisonicotinate (28.8 g, 191 mmol) in DMF (97.5 mL) was added DMF-DMA (70.6 mL, 496 mmol) and the mixture heated to 130° C. for 12 hours. The mixture was then concentrated to give a residue. To the residue was added MeOH (381 mL), followed by NH2OHSO4 (31.9 g, 248 mmol) and the resulting mixture was stirred at room temperature overnight. The reaction mixture was concentrated to give methyl[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate in 18% yield, 6 g. To a solution of methyl[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (3 g, 16 mmol) in methanol was added 1M aq. LiOH (70 mL) and the resulting mixture stirred for 10 hours at room temperature. The pH was adjusted to 5-6 using aq. HCl and the whole mixture extracted with EtOAc (30 mL×3). The combined organic layers were dried (Na2SO4) and concentrated in vacuo to give the title compound as a white solid in 38% yield, 1.05 g 1H NMR (400 MHz, DMSO-d6) δ: 7.56-7.58 (m, 1H), 8.32 (m, 1H), 8.66 (m, 1H), 9.04-9.06 (m, 1H), 13.5-14.0 (s, 1H).
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
70.6 mL
Type
reactant
Reaction Step One
Name
Quantity
97.5 mL
Type
solvent
Reaction Step One
Name
Quantity
381 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NH2OHSO4
Quantity
31.9 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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